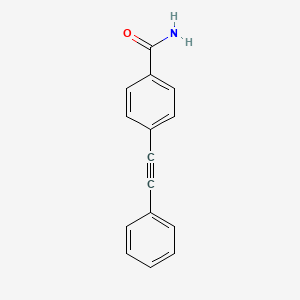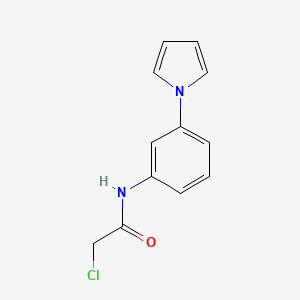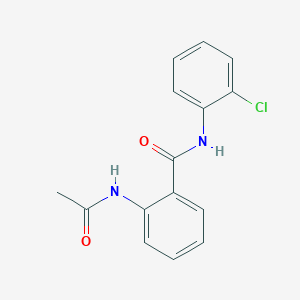![molecular formula C15H22N2O2S B7464085 N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. Despite its toxicity, MPTP has been a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for this debilitating condition.
作用機序
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects
This compound selectively damages dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's disease-like symptoms. These symptoms include tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has several advantages for laboratory experiments. It is a potent and selective neurotoxin that can be used to model Parkinson's disease in animals. It has also been used to develop new treatments for Parkinson's disease, such as deep brain stimulation and gene therapy. However, this compound is highly toxic and must be handled with care. It can also be difficult to administer in precise doses, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for research on N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of this compound toxicity. Another area of interest is the use of this compound in combination with other neurotoxins to model more complex neurodegenerative diseases. Finally, there is a need for further research on the long-term effects of this compound exposure and its potential role in the development of Parkinson's disease in humans.
合成法
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3-chloropropylamine with morpholine to produce N-(3-morpholinopropyl)amine. This intermediate is then reacted with 2-thiophenecarboxylic acid to produce N-(3-morpholinopropyl)-2-thiophenecarboxamide. Finally, this compound is cyclized using trifluoroacetic acid to produce this compound.
科学的研究の応用
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. This compound selectively damages dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's disease-like symptoms. This makes this compound an ideal tool for studying the pathophysiology of Parkinson's disease and developing new treatments for this condition.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(14-11-12-3-1-4-13(12)20-14)16-5-2-6-17-7-9-19-10-8-17/h11H,1-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHPYCJUGSFQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)
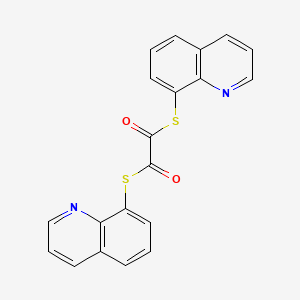

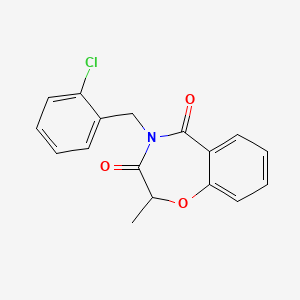
![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)
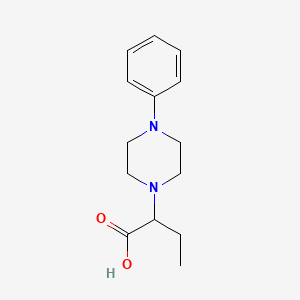
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
